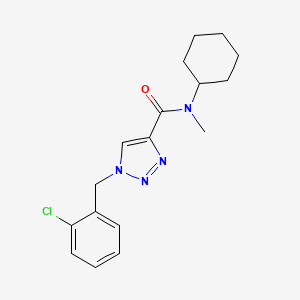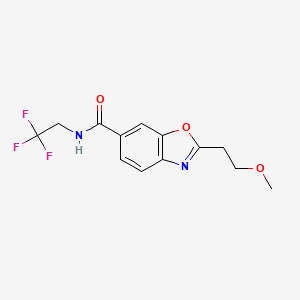![molecular formula C22H23N5OS B3785926 5-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-3-(2-phenylethyl)-1,2,4-oxadiazole](/img/structure/B3785926.png)
5-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-3-(2-phenylethyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-3-(2-phenylethyl)-1,2,4-oxadiazole is a complex heterocyclic compound that combines several functional groups, including benzothiazole, piperazine, and oxadiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-3-(2-phenylethyl)-1,2,4-oxadiazole typically involves multi-step procedures. One common approach starts with the preparation of 1,3-benzothiazole derivatives, which are then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 1,2,4-oxadiazole derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of microwave irradiation to accelerate the synthesis process. This method has been shown to be efficient and eco-friendly, providing high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-3-(2-phenylethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
5-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-3-(2-phenylethyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of neurological disorders and as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-3-(2-phenylethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of dopamine and serotonin receptors, which are involved in neurological processes. Additionally, it may inhibit certain enzymes or proteins that are critical for the survival of microbial pathogens .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar biological activities.
Piperazine derivatives: Compounds with a wide range of biological activities, including antiviral and antipsychotic properties.
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer activities
Uniqueness
5-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-3-(2-phenylethyl)-1,2,4-oxadiazole is unique due to its combination of three different functional groups, which may provide synergistic effects and enhance its biological activities. This makes it a promising candidate for further research and development in various fields .
Propiedades
IUPAC Name |
5-[[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-3-(2-phenylethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-2-6-17(7-3-1)10-11-20-24-21(28-25-20)16-26-12-14-27(15-13-26)22-23-18-8-4-5-9-19(18)29-22/h1-9H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNBSGNERBALGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)CCC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B3785849.png)
![N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine](/img/structure/B3785856.png)
![4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenol](/img/structure/B3785860.png)


![N-[3-(methylthio)benzyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3785872.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-furylmethyl)methylamine](/img/structure/B3785879.png)
![1-(2-methoxyphenyl)-4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}piperazine](/img/structure/B3785893.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3785902.png)
![N-methyl-1-[(4-methylphenyl)amino]-N-(piperidin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B3785927.png)
![N-methyl-5-[(8-quinolinyloxy)methyl]-N-(3-thienylmethyl)-3-isoxazolecarboxamide](/img/structure/B3785930.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3785932.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(2-hydroxyethyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide](/img/structure/B3785939.png)
![2-cyclohexyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3785943.png)
